molecular formula C14H19N3O4 B1608694 Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate CAS No. 85443-52-3

Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate

Cat. No.: B1608694
CAS No.: 85443-52-3
M. Wt: 293.32 g/mol
InChI Key: PGPHYMZSYHYGEF-UHFFFAOYSA-N
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Description

Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate (CAS: 85443-52-3) is a piperidine derivative with the molecular formula C₁₄H₁₉N₃O₄ and a molecular weight of 293.319 g/mol . Its structure features a piperidine core substituted with an ethyl carboxylate group and a 2-nitrophenylamino moiety. The compound has been analyzed via reverse-phase HPLC using a Newcrom R1 column, confirming its stability and purity under standard conditions .

Properties

IUPAC Name

ethyl 4-(2-nitroanilino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-2-21-14(18)16-9-7-11(8-10-16)15-12-5-3-4-6-13(12)17(19)20/h3-6,11,15H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPHYMZSYHYGEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90234670
Record name Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate
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Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85443-52-3
Record name Ethyl 4-[(2-nitrophenyl)amino]-1-piperidinecarboxylate
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Record name Ethyl 4-(2-nitroanilino)piperidine-1-carboxylate
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Record name Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate
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Record name Ethyl 4-[(2-nitrophenyl)amino]piperidine-1-carboxylate
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Record name ETHYL 4-(2-NITROANILINO)PIPERIDINE-1-CARBOXYLATE
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Chemical Reactions Analysis

Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas in the presence of a palladium catalyst, and nucleophiles such as amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 2-Nitrophenylamino C₁₄H₁₉N₃O₄ 293.32 Nitro group (electron-withdrawing), moderate LogP (3.03)
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate 4-Methylpyridin-2-ylamino C₁₄H₂₀N₄O₂ 276.34 Pyridine ring (basic); iNOS inhibitor (binding energy: -6.91 kcal/mol)
Ethyl 4-[(4-chlorophenyl)amino]piperidine-1-carboxylate 4-Chlorophenylamino C₁₄H₁₉ClN₂O₂ 294.77 Chloro substituent (lipophilic); safety data available
Ethyl 4-(4-methoxyanilino)piperidine-1-carboxylate 4-Methoxyphenylamino C₁₅H₂₂N₂O₃ 278.35 Methoxy group (electron-donating); potential for improved solubility
Ethyl 4-{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]amino}piperidine-1-carboxylate 1-(4-Fluorobenzyl)-1H-benzimidazol-2-ylamino C₂₂H₂₄FN₅O₂ 409.46 Benzimidazole core (planar, π-π interactions); fluorinated side chain

Physicochemical Properties

  • LogP : The target compound’s LogP of 3.03 is higher than analogs with polar substituents (e.g., methoxy or pyridyl groups) but lower than highly lipophilic derivatives like benzimidazoles.
  • Solubility : The nitro group in the target may reduce aqueous solubility compared to methoxy or chlorophenyl analogs. Hydrochloride salts (e.g., ML071 hydrochloride ) enhance solubility.

Key Findings and Implications

Substituent Effects: The 2-nitrophenyl group in the target compound confers distinct electronic and steric properties compared to chloro, methoxy, or heterocyclic substituents.

Synthetic Flexibility : Reductive amination and tandem reactions are common strategies for piperidine derivatives, though yields vary significantly (56–82%) .

Biological Activity

Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl group at one position and an ethyl ester at another. The presence of both amino and nitro functional groups suggests a complex interaction with biological targets, which may contribute to its pharmacological properties.

Compound Name Structural Features Unique Aspects
This compoundPiperidine structure with nitrophenyl substitutionPotential receptor interaction profiles
Ethyl 1-(2-amino-4-nitrophenyl)piperidine-4-carboxylateSimilar piperidine structure with different amino positioningDifferent biological activity potential

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the piperidine core through cyclization reactions.
  • Introduction of the nitrophenyl group via electrophilic aromatic substitution.
  • Esterification to attach the ethyl group at the carboxylic acid position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) values have shown promising results:
    • Effective against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.0039 to 0.025 mg/mL .
    • Exhibits antifungal properties against Candida albicans with MIC values between 16.69 to 78.23 µM .

Anticancer Activity

The compound has also been explored for its anticancer potential. A study highlighted its antiproliferative effects on leukemia cells, suggesting it may target specific molecular pathways involved in cancer cell survival and proliferation .

The mechanism of action for this compound is not fully elucidated but may involve:

  • Binding to specific enzymes or receptors , modulating their activity.
  • Interference with cellular signaling pathways , particularly those involved in cell growth and apoptosis.

Comparative Studies

Comparative studies have been conducted to evaluate the biological activities of this compound against structurally similar compounds. These studies highlight variations in activity based on structural modifications:

  • Ethyl 1-(3-amino-4-nitrophenyl)piperidine-4-carboxylate : Exhibits different pharmacological properties due to amino positioning.
  • Ethyl 4-amino-1-piperidinecarboxylate : Lacks the nitro group, resulting in altered chemical reactivity and biological activity.

Case Studies

Several case studies illustrate the compound's potential applications:

  • Leukemia Treatment : A specific study focused on the compound's ability to inhibit proliferation in resistant leukemia cell lines, demonstrating a unique mechanism that could lead to new therapeutic strategies .
  • Antibacterial Screening : In vitro assays confirmed its efficacy against various pathogens, reinforcing its potential as a lead compound for developing new antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate
Reactant of Route 2
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Ethyl 4-((2-nitrophenyl)amino)piperidine-1-carboxylate

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